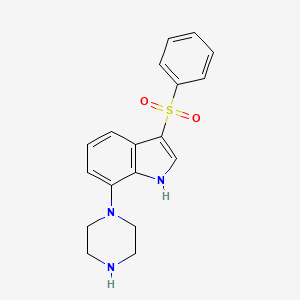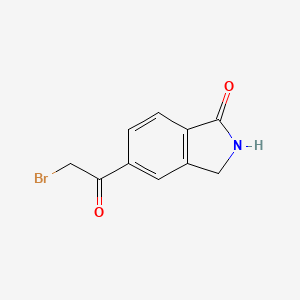
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of organic compounds known as isoindolines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a bromoacetyl group at the 5-position of the isoindoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one typically involves the bromination of an acetyl-substituted isoindoline precursor. One common method involves the reaction of 2,3-dihydroisoindol-1-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide and to prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives. For example, reaction with an amine can yield an amide derivative.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are of interest in the synthesis of complex heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and reducing agents (e.g., sodium borohydride).
Applications De Recherche Scientifique
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This can lead to changes in cellular signaling pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one include:
2-Bromoacetylbenzofurans: These compounds have a benzofuran ring instead of an isoindoline ring and are used in the synthesis of heterocyclic compounds with potential biological activities.
3-(Bromoacetyl)coumarins: These compounds contain a coumarin ring and are known for their applications in the synthesis of bioactive heterocycles and fluorescent sensors.
The uniqueness of this compound lies in its isoindoline core structure, which imparts distinct chemical reactivity and biological properties compared to other bromoacetyl-substituted compounds.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
5-(2-bromoacetyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H8BrNO2/c11-4-9(13)6-1-2-8-7(3-6)5-12-10(8)14/h1-3H,4-5H2,(H,12,14) |
Clé InChI |
LAMKOIUEPLOQJR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C(=O)CBr)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)
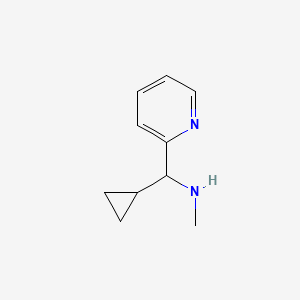
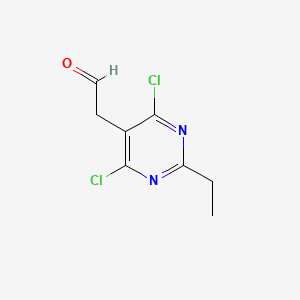
![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
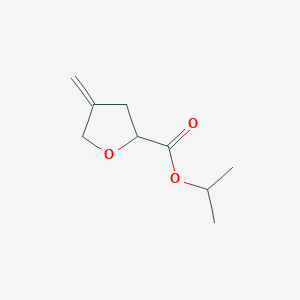
![2-(4-Bromophenyl)furo[3,2-c]pyridine](/img/structure/B13878567.png)
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)

![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)
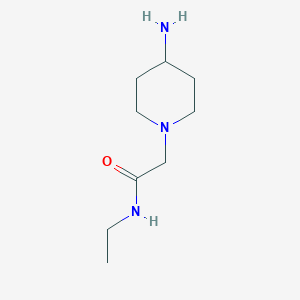
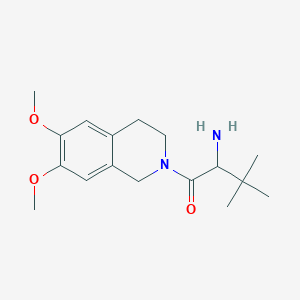
![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)

